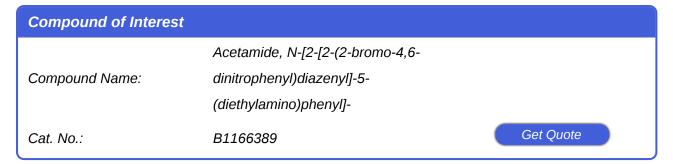


# Toxicological Profile of BDAP Dye: A Technical Guide

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An In-depth Examination of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- (BDAP)

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide provides a comprehensive overview of the toxicological profile of BDAP dye, chemically identified as Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- (CAS No. 52697-38-8), also known commercially as Disperse Violet 93. This document synthesizes available data on its ecological and human health effects, including cytotoxicity, genotoxicity, and specific mechanistic insights. While comprehensive toxicological data for BDAP dye remains limited, this guide consolidates current knowledge from regulatory assessments, peer-reviewed studies, and toxicological databases to support informed research and development activities.

## **Chemical Identification**



Identifier	Information	
Common Name	BDAP Dye, Disperse Violet 93	
Chemical Name	Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-	
CAS Number	52697-38-8	
Molecular Formula	C18H19BrN6O5	
Molecular Weight	479.28 g/mol	
Chemical Structure	An azo dye characterized by a bromosubstituted dinitrophenyl moiety linked to a diethylamino-acetanilide group via a diazenyl bridge.	

## **Ecotoxicological Profile**

BDAP dye is recognized for its persistence in the environment. However, it is not expected to bioaccumulate in organisms.[1] The primary concern in aquatic environments stems from the potential toxicity of the dye and its degradation byproducts.

## **Aquatic Toxicity**

Quantitative data on the aquatic toxicity of BDAP dye is primarily derived from studies on analogous azo dyes. The Government of Canada's screening assessment reported the following ranges for toxicity endpoints:

Organism	Endpoint	Value Range (mg/L)	Reference
Fish	LC50	17 - 505	[1]
Daphnia	EC50/LC50	4.5 - 110	[1]

It is important to note that these values are likely to be greater than the water solubility of BDAP, complicating the interpretation of these results.[1]



Studies on the byproducts of Disperse Violet 93 have shown that they can be more mutagenic and toxic than the parent dye. For instance, the non-chlorinated byproduct (non-Cl PBTA-9) and a chlorinated byproduct (PBTA-9) exhibited the following toxicity to Daphnia similis:

Substance	Endpoint	Value (μg/L)	Reference
non-CI PBTA-9	EC50 (48h)	258	[2]
РВТА-9	EC50 (48h)	444	[2]

In contrast, no acute toxicity was observed for the parent Disperse Violet 93 below its water solubility limit in the same study.[2]

### **Bioconcentration and Metabolism**

Research on brominated azo dyes, including Disperse Violet 93, in zebrafish embryos has shed light on their bioconcentration and metabolic pathways. One study revealed distinct metabolic routes for Disperse Violet 93, involving the reduction of nitro groups to amines.[3]

## **Human Health Toxicology**

While a comprehensive toxicological profile for BDAP dye in humans is not available, recent studies have begun to elucidate its potential effects on human cells and its mechanisms of action. A screening assessment by the Government of Canada concluded that BDAP did not meet the criteria for high hazard to human health based on classifications for carcinogenicity, genotoxicity, developmental, or reproductive toxicity by other national or international agencies. [1] However, emerging research suggests specific cellular interactions that warrant consideration.

## Cytotoxicity

A recent study investigated the effects of polyethylene terephthalate microplastic fibers (MPFs) containing Disperse Violet 93 on normal human bronchial epithelial (NHBE) cells cultured at an air-liquid interface. The key findings include:



Exposure Group	Observed Effect	Reference
Dyed MPFs (containing DV93)	More pronounced decrease in cell viability compared to undyed MPFs and unexposed controls.	[4]
Disperse Violet 93 (1 μg/mL)	Significant upregulation of CYP1A1 and CYP1B1 mRNA expression.	[4]
Dyed MPFs (containing DV93)	Significant upregulation of CYP1A1 and CYP1B1 mRNA expression.	[4]

These results suggest that components of the dyed microplastics, specifically the azobenzene dyes, can leach and exert distinct toxic effects.[4]

## **Genotoxicity and Mutagenicity**

Direct genotoxicity data for BDAP dye is scarce. However, azo dyes as a class are known to have mutagenic and genotoxic properties.[5] Byproducts of Disperse Violet 93 have been shown to be more mutagenic than the parent compound in the Ames test (using Salmonella strain YG1041  $\pm$  S9).[2]

## Mechanistic Insights: Aryl Hydrocarbon Receptor (AhR) Agonism

An important mechanistic finding is the identification of Disperse Violet 93:1 as an agonist of the Aryl hydrocarbon Receptor (AhR).[6] Activation of the AhR can have both beneficial and adverse effects on human health.[6] This finding suggests a potential pathway through which BDAP dye could exert biological effects.

# **Experimental Protocols**

# Assessment of Cytotoxicity and Gene Expression in Human Lung Epithelial Cells



Objective: To determine the acute biological effects of dyed polyethylene terephthalate microplastic fibers (MPFs) containing Disperse Violet 93 on human bronchial epithelial cells.

Cell Line: Fully differentiated normal human bronchial epithelial (NHBE) cells.

Culture Method: Cells were cultured at an air-liquid interface to mimic the conditions of the human airway.

#### Exposure:

- · Control: Unexposed cells.
- Undyed MPFs: 2000 fibers (84.80 μg/cm²).
- Dyed MPFs: 2000 fibers colored with a black dye containing Disperse Violet 93 (129.86 μg/cm²).
- DV93 Only: 1 μg/mL of Disperse Violet 93.

#### **Endpoints Measured:**

- Cell Viability: Assessed to determine the cytotoxic effects of the treatments.
- Transepithelial Electrical Resistance (TEER): Measured to assess the integrity of the epithelial barrier.
- mRNA Expression: Quantitative analysis of CYP1A1 and CYP1B1 gene expression.

#### Reference:[4]

### **Visualizations**

# **Experimental Workflow for Human Lung Cell Toxicity Study**

Caption: Workflow for assessing the toxicity of BDAP dye on human lung cells.

## Signaling Pathway: BDAP Dye as an AhR Agonist



Caption: Proposed mechanism of BDAP dye activating the Aryl Hydrocarbon Receptor.

### Conclusion

The toxicological profile of BDAP dye (Disperse Violet 93) is still under investigation, with a notable lack of comprehensive, publicly available quantitative data across a range of human health endpoints. The available information, primarily from a Canadian regulatory screening assessment and recent academic studies, indicates that while the dye is persistent in the environment, its potential for bioaccumulation and acute toxicity to aquatic organisms at low concentrations appears to be limited. However, recent in vitro studies on human lung cells suggest potential for cytotoxicity and the induction of metabolic enzymes. Furthermore, its identification as an AhR agonist provides a plausible mechanism for its biological activity. The finding that its byproducts can be more mutagenic and toxic than the parent compound highlights the importance of considering the entire lifecycle of the dye in risk assessments. Further research is warranted to establish a more complete and quantitative toxicological profile for BDAP dye to better inform its safe use and regulation.

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